5-Methyl-2-(methylamino)pyrimidine-4,6(1H,5H)-dione

Description

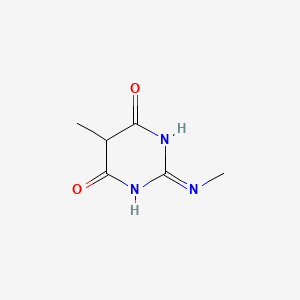

5-Methyl-2-(methylamino)pyrimidine-4,6(1H,5H)-dione is a pyrimidine-dione derivative characterized by a methyl group at position 5 and a methylamino substituent at position 2. Pyrimidine-diones are widely studied for their roles in medicinal chemistry, including enzyme inhibition and therapeutic activities .

Properties

Molecular Formula |

C6H9N3O2 |

|---|---|

Molecular Weight |

155.15 g/mol |

IUPAC Name |

5-methyl-2-methylimino-1,3-diazinane-4,6-dione |

InChI |

InChI=1S/C6H9N3O2/c1-3-4(10)8-6(7-2)9-5(3)11/h3H,1-2H3,(H2,7,8,9,10,11) |

InChI Key |

OWAUAAXYWLXEMW-UHFFFAOYSA-N |

Canonical SMILES |

CC1C(=O)NC(=NC)NC1=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2-(methylamino)pyrimidine-4,6(1H,5H)-dione typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of 5-methyluracil with methylamine under controlled conditions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-(methylamino)pyrimidine-4,6(1H,5H)-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation products.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired reaction .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different pyrimidine derivatives, while substitution reactions can introduce new functional groups .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula for 5-Methyl-2-(methylamino)pyrimidine-4,6(1H,5H)-dione is with a molecular weight of approximately 155.16 g/mol. Its structure includes a pyrimidine ring substituted with methyl and methylamino groups, which significantly influences its reactivity and applications.

Pharmaceutical Applications

- Antimicrobial Activity : Research indicates that derivatives of this compound exhibit significant antimicrobial properties. Studies have shown effectiveness against various bacterial strains, making it a candidate for developing new antibiotics .

- Anticancer Properties : Recent studies suggest that this compound may inhibit tumor growth in certain cancer cell lines. Its mechanism appears to involve the modulation of specific signaling pathways related to cell proliferation and apoptosis .

- CNS Effects : The compound has been explored for potential neuroprotective effects. Preliminary studies indicate that it may help in conditions like Alzheimer's disease by reducing oxidative stress in neuronal cells .

Agricultural Applications

- Pesticide Development : The compound's structural features allow it to function as a precursor in the synthesis of novel pesticides. Its efficacy against pests has been documented in laboratory settings, suggesting potential for agricultural use .

- Plant Growth Regulators : Some derivatives are being studied for their ability to enhance plant growth and resistance to environmental stressors. This application could lead to improved crop yields and sustainability in agricultural practices .

Cosmetic Formulations

This compound is also being investigated in the cosmetic industry for its potential skin benefits. Its properties may contribute to formulations aimed at skin repair and anti-aging effects due to its antioxidant capabilities .

Data Table: Summary of Applications

Case Studies

- Antimicrobial Efficacy : A study published in a peer-reviewed journal demonstrated that derivatives of this compound showed promising results against multi-drug resistant bacterial strains. The findings suggest potential for development into new therapeutic agents .

- Cancer Research : In vitro studies have shown that the compound can induce apoptosis in specific cancer cell lines through the activation of caspase pathways. These results provide a foundation for further research into its use as an anticancer drug .

- Agricultural Trials : Field trials utilizing formulations based on this compound indicated enhanced resistance to common agricultural pests, leading to increased crop yields compared to untreated controls .

Mechanism of Action

The mechanism of action of 5-Methyl-2-(methylamino)pyrimidine-4,6(1H,5H)-dione involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its mechanism of action are ongoing to fully understand its molecular interactions .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Pyrimidine-diones exhibit diverse biological and physicochemical properties depending on substituents at positions 2, 4, 5, and 4. Key comparisons include:

Substituents at Position 2

- 5-Methyl-2-(methylamino)pyrimidine-4,6-dione: Features a methylamino group (-NHCH₃) at position 2. This group may enhance hydrogen-bonding interactions, influencing target binding .

- 2-Thioxo Derivatives: Compounds like 5-ethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione () replace the amino group with a thioxo (-S) moiety, altering electronic properties and reactivity. Thioxo derivatives often show enhanced radical scavenging and cytotoxic activities .

- 2-Amino Derivatives: 2-Amino-5-(benzyl(methyl)amino)pyrimidine-4,6-dione () demonstrates thymidylate synthase inhibition, suggesting the amino group’s role in enzyme interaction .

Substituents at Position 5

- Methyl vs.

- Aryl/Hydrazone Substituents : Compounds like 5-(2-phenylhydrazineylidene)-2-thioxodihydropyrimidine-4,6-dione () introduce conjugated systems, which can enhance UV absorption and stabilize molecular conformations .

Physicochemical Properties

Melting points and synthetic yields vary significantly with substituents:

- High Melting Points: Hydrazono and arylidene derivatives () often exceed 300°C due to extended conjugation and intermolecular interactions .

- Synthetic Yields : Sonication methods () improve yields (up to 94%) compared to traditional thermal methods, highlighting the importance of synthetic optimization .

Biological Activity

5-Methyl-2-(methylamino)pyrimidine-4,6(1H,5H)-dione is a pyrimidine derivative that has gained attention in pharmacological research due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by data from various studies.

Chemical Structure and Properties

The compound has the following molecular characteristics:

- Molecular Formula : C7H10N4O2

- Molecular Weight : 170.18 g/mol

- CAS Number : 1823901-77-4

Research indicates that this compound exhibits several mechanisms of action:

-

Anticancer Activity :

- Studies have shown that this compound can inhibit the proliferation of cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The compound's efficacy is attributed to its ability to induce apoptosis and cell cycle arrest at the S phase.

- A notable study reported an IC50 value of 0.09 µM against MCF-7 cells, indicating strong anticancer potential compared to standard treatments like doxorubicin .

- Antioxidant Properties :

- Anti-Alzheimer's Potential :

Comparative Biological Activity Table

Case Studies and Research Findings

- Anticancer Research :

- Neuroprotective Studies :

- Oxidative Stress Studies :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.